

comparative analysis of NO₂ removal efficiency by different photocatalytic materials

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Compound of Interest

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A Comparative Guide to Photocatalytic Materials for Nitrogen Dioxide (NO₂) Removal

The escalating presence of nitrogen oxides (NO_x), primarily nitrogen monoxide (NO) and **nitrogen dioxide** (NO₂), in the atmosphere poses significant threats to both the environment and human health, contributing to acid rain, photochemical smog, and respiratory ailments.^[1] Photocatalytic oxidation has emerged as a promising, low-cost, and effective technology for degrading these pollutants.^{[2][3]} This guide provides a comparative analysis of various photocatalytic materials, detailing their NO₂ removal efficiencies, the experimental protocols for their evaluation, and the underlying mechanisms of action.

Performance Analysis of Key Photocatalytic Materials

The efficacy of a photocatalyst is determined by its ability to absorb light, generate charge carriers (electron-hole pairs), and facilitate redox reactions on its surface. While titanium dioxide (TiO₂) has been the benchmark material, significant research has focused on developing novel materials with enhanced performance, particularly under visible light.^{[2][4]}

Titanium Dioxide (TiO₂)-Based Materials: TiO₂ is the most widely studied photocatalyst due to its strong redox ability, high chemical stability, abundance, and non-toxicity.^[2] Typically activated by UV radiation (wavelength < 380 nm) due to its wide bandgap (~3.2 eV), TiO₂ promotes the oxidation of NO_x to nitric acid, which can be washed away.^{[5][6]} Modifications

such as doping or creating composites are often employed to enhance its efficiency under visible light.[2] For instance, TiO_2 composites with reduced graphene oxide have been shown to completely remove NO_x , an effect attributed to improved separation of electron-hole pairs.

Bismuth Oxybromide (BiOBr)-Based Materials: Bismuth oxybromide (BiOBr) has garnered attention as a viable alternative to TiO_2 , primarily because it is active under visible light.[7] It is also stable, affordable, and non-toxic.[7] Studies have shown that composites, such as Bi/BiOBr/ TiO_2 , exhibit synergistic effects, leading to significantly enhanced photocatalytic activity for both NO and NO_2 removal under both UV and visible light.[7][8] For example, a Bi/BiOBr- TiO_2 composite synthesized via a 12-hour solvothermal method achieved NO_2 removal efficiencies of 29.5% under UV light and 15.1% under visible light.[7] The presence of metallic Bi can further boost performance through surface plasmon resonance and enhanced charge separation.[7]

Graphitic Carbon Nitride (g- C_3N_4)-Based Materials: As a metal-free semiconductor, graphitic carbon nitride (g- C_3N_4) is a promising candidate for visible-light-driven photocatalysis.[2][9] Its effectiveness can be significantly improved through strategies like creating heterojunctions with other materials. For example, a composite of g- C_3N_4 with TiO_2 has been shown to efficiently increase the photocatalytic NO conversion rate.[2] Coupling hollow porous g- C_3N_4 nanospheres with reduced graphene oxide (rGO) resulted in a 64% removal rate for low-concentration NO under visible light, a performance enhanced by the material's large reaction interface and the charge-transfer promotion by rGO.[9]

Perovskite-Based Materials: Perovskite oxides, with the general formula ABO_3 , are recognized for their low cost, thermal stability, and good catalytic performance in NO_x decomposition and oxidation.[10][11] Materials like LaMnO_3 and LaCoO_3 have been extensively studied for NO-to- NO_2 conversion.[10] More complex heterojunctions, such as $\text{SrTiO}_3/\text{SrCO}_3$, have demonstrated a 44% degradation of NO under solar light, leveraging the superior redox potential of the perovskite structure.[12]

Quantitative Performance Comparison

The following table summarizes the NO_2 removal performance of various photocatalytic materials based on reported experimental data.

Photocatalytic Material	NO/NO ₂ Removal Efficiency (%)	Intermediate NO ₂ Generation	Light Source	Key Findings & Remarks
TiO ₂ (Commercial P25)	Varies significantly with conditions.[2]	Can be a significant byproduct.[4]	UV	Benchmark material; efficiency depends on crystallinity, surface area, and humidity.[2] [13]
TiO ₂ /Reduced Graphene Oxide	Reported to achieve 100% NO _x removal.	Reduced NO ₂ emissions compared to pure TiO ₂ . [14]	UV / Visible	Graphene enhances charge separation and transfer, improving overall efficiency.[14]
Bi/BiOBr/TiO ₂ Composite	54.9% (NO), 29.5% (NO ₂)	Not specified	UV	Exhibits synergistic effects, with Bi nanoparticles enhancing charge separation.[7]
Bi/BiOBr/TiO ₂ Composite	32.8% (NO), 15.1% (NO ₂)	Not specified	Visible	Demonstrates strong visible-light activity, making it suitable for indoor/outdoor use.[7]

Defective Bi/BiOBr	63% (NO)	Reduced from 87 to 29 ppb with increasing humidity.[15]	Visible	Oxygen vacancies and metallic Bi enhance efficiency; high humidity inhibits toxic intermediate formation.[15]
g-C ₃ N ₄ -TiO ₂	Efficiently increases NO conversion rate. [2]	Not specified	Visible	A promising metal-free composite for visible-light applications.[2]
Hollow g-C ₃ N ₄ / rGO	64% (NO at ~600 ppb)	Not specified	Visible	Hollow structure enhances light absorption and reaction interface.[9]
NiTi-LDH/BiOBr	57% (NO)	High selectivity (>90%) to nitrate/nitrite.[1]	Visible	2D/2D heterojunction provides an intimate contact interface, boosting charge separation.[1]
SrTiO ₃ /SrCO ₃ (Perovskite)	44% (NO)	Not specified	Solar	Perovskite structure offers superior redox potential compared to TiO ₂ . [12]

Experimental Protocols

The evaluation of photocatalytic NO_x removal performance is typically conducted in controlled laboratory settings, often following standards like ISO 22197-1.[16][17][18]

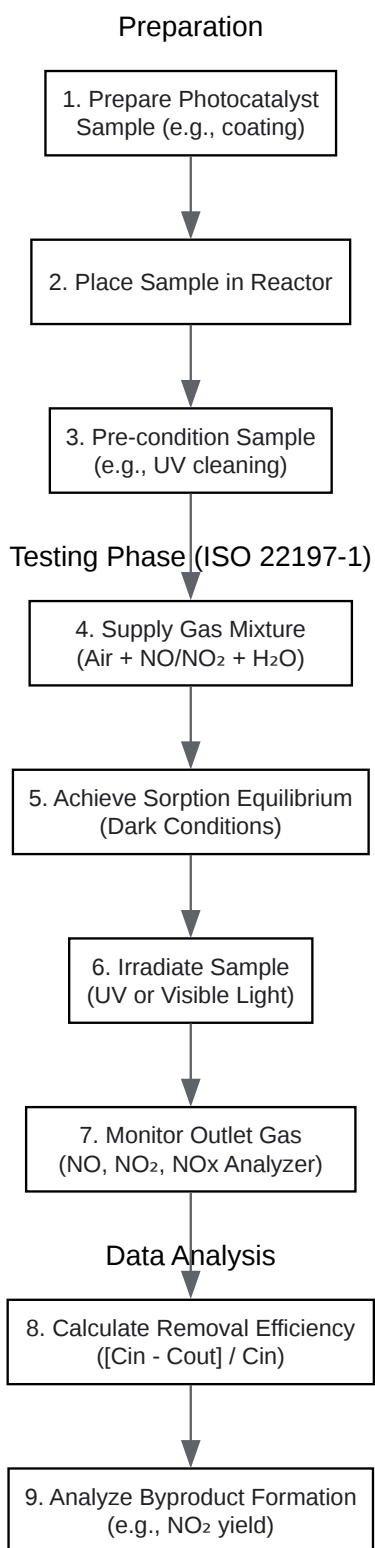
Key Components of the Experimental Setup:

- **Photoreactor:** A continuous flow reactor with a fixed volume is used. The design can be a laminar flow or an ideally-mixed flow reactor.[16] The photocatalytic material is placed inside, exposing a specific surface area (e.g., 50 cm²) to the gas stream.[16]
- **Light Source:** The reactor is irradiated with a light source of a specific wavelength and intensity. UV lamps (e.g., dominant wavelength of 365 nm) or solar simulators are used to mimic environmental conditions.[16] Light intensity is typically set at a constant value, such as 10 W/m². [17]
- **Gas Supply System:** A mixture of a target gas (NO or NO₂) and purified air is supplied to the reactor at a constant flow rate (e.g., 3.0 L/min).[13][18] The initial pollutant concentration is set to a specific value, often around 1 ppm.[16]
- **Humidity and Temperature Control:** The relative humidity (RH) of the gas stream is controlled, commonly at 50%, as it significantly influences the reaction efficiency.[15][17] The temperature is typically maintained at ambient levels (e.g., 25 °C).[17]
- **NO_x Analyzer:** The concentration of NO, NO₂, and total NO_x at the reactor outlet is continuously monitored using a chemiluminescence NO_x analyzer.[19]
- **Data Acquisition:** The removal efficiency is calculated by comparing the inlet and outlet concentrations of the pollutant gas once a steady state is achieved.[16]

Visualizing the Process and Materials

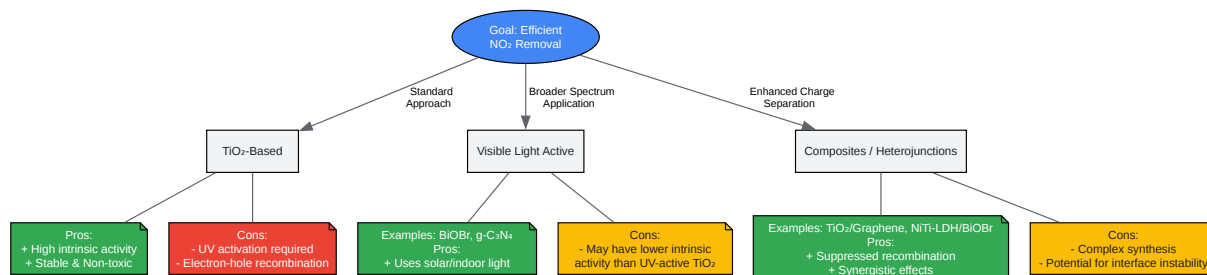
To better understand the underlying principles and workflows, the following diagrams illustrate the photocatalytic mechanism, experimental setup, and material selection logic.

Mechanism of photocatalytic NO₂ oxidation on a semiconductor surface.



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Standard experimental workflow for testing photocatalytic NO₂ removal.



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Logic for selecting different classes of photocatalytic materials.

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References

- 1. helvia.uco.es [helvia.uco.es]
- 2. mdpi.com [mdpi.com]
- 3. fotocatalisis.org [fotocatalisis.org]
- 4. pure.au.dk [pure.au.dk]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Carbon Nitride-Based Catalysts for Photocatalytic NO Removal | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. josbrouwers.com [josbrouwers.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mzv.gov.cz [mzv.gov.cz]
- 17. Empirical NO_x Removal Analysis of Photocatalytic Construction Materials at Real-Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Study on the Evaluation Methods of Nitrogen Oxide Removal Performance of Photocatalytic Concrete for Outdoor Applications [mdpi.com]
- 19. fotocatalisis.org [fotocatalisis.org]
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